molecular formula C16H20O3 B5888981 7-ethoxy-3,6-diethyl-4-methyl-2H-chromen-2-one

7-ethoxy-3,6-diethyl-4-methyl-2H-chromen-2-one

Cat. No. B5888981
M. Wt: 260.33 g/mol
InChI Key: RKIZWCNUNGWRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethoxy-3,6-diethyl-4-methyl-2H-chromen-2-one, also known as ethyl ferulate, is a natural phenolic compound found in various plant species. It has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 7-ethoxy-3,6-diethyl-4-methyl-2H-chromen-2-one ferulate is still not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase, and to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
Ethyl ferulate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. It has also been shown to improve glucose metabolism and insulin sensitivity. Additionally, it has been shown to protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-ethoxy-3,6-diethyl-4-methyl-2H-chromen-2-one ferulate in lab experiments is that it is a natural compound that can be easily synthesized. It is also relatively non-toxic and has low side effects. However, one limitation is that it has low bioavailability, which means that it may not be effective in vivo.

Future Directions

There are many future directions for research on 7-ethoxy-3,6-diethyl-4-methyl-2H-chromen-2-one ferulate. One area of interest is its potential use in the treatment of cancer. Ethyl ferulate has been shown to have anti-cancer properties in vitro, but more research is needed to determine its effectiveness in vivo. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Ethyl ferulate has been shown to have neuroprotective effects, but more research is needed to determine its potential as a therapeutic agent. Finally, more research is needed to determine the optimal dosage and administration of 7-ethoxy-3,6-diethyl-4-methyl-2H-chromen-2-one ferulate for maximum therapeutic benefit.
Conclusion:
In conclusion, 7-ethoxy-3,6-diethyl-4-methyl-2H-chromen-2-one ferulate is a natural phenolic compound with potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. While more research is needed to fully understand its mechanism of action and potential therapeutic uses, it holds promise as a candidate for the development of new drugs.

Synthesis Methods

Ethyl ferulate can be synthesized through esterification of ferulic acid with ethanol in the presence of a catalyst. This method has been widely used in the laboratory and is a cost-effective way to produce 7-ethoxy-3,6-diethyl-4-methyl-2H-chromen-2-one ferulate.

Scientific Research Applications

Ethyl ferulate has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. These properties make it a promising candidate for the development of new drugs.

properties

IUPAC Name

7-ethoxy-3,6-diethyl-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-5-11-8-13-10(4)12(6-2)16(17)19-15(13)9-14(11)18-7-3/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIZWCNUNGWRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC)OC(=O)C(=C2C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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